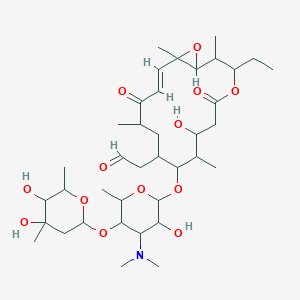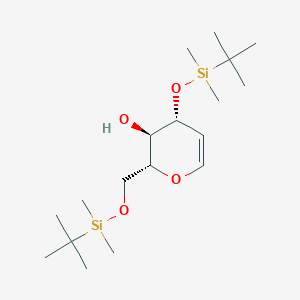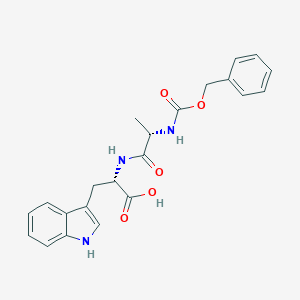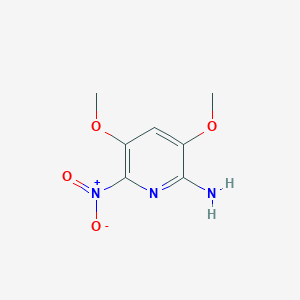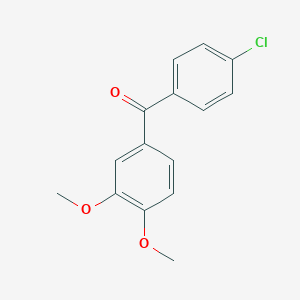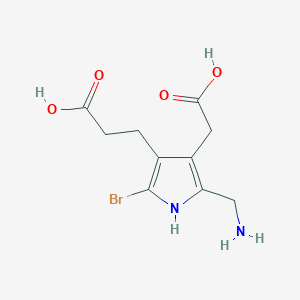
2-Bromoporphobilinogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoporphobilinogen (2-BPBG) is a chemical compound that plays an essential role in the biosynthesis of heme, which is a vital component of hemoglobin. The chemical structure of 2-BPBG consists of a pyrrole ring and a carboxylic acid group.
Wirkmechanismus
2-Bromoporphobilinogen acts as a substrate for the porphobilinogen deaminase enzyme, which converts it into uroporphyrinogen III. This enzyme is involved in the heme biosynthesis pathway, which is essential for the production of hemoglobin. The inhibition of porphobilinogen deaminase by lead can lead to the accumulation of 2-Bromoporphobilinogen and other intermediates, resulting in porphyrias.
Biochemische Und Physiologische Effekte
The accumulation of 2-Bromoporphobilinogen in the body can lead to various biochemical and physiological effects. In porphyrias, the accumulation of 2-Bromoporphobilinogen and other intermediates can cause symptoms such as abdominal pain, skin sensitivity to light, and neurological symptoms. Additionally, lead poisoning can lead to the inhibition of porphobilinogen deaminase, resulting in the accumulation of 2-Bromoporphobilinogen and other intermediates.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromoporphobilinogen has several advantages and limitations for lab experiments. One advantage is that it can be used as a substrate for the porphobilinogen deaminase enzyme, which is involved in the heme biosynthesis pathway. This enzyme is essential for the production of hemoglobin, making 2-Bromoporphobilinogen a useful tool for studying hemoglobin synthesis. However, one limitation is that the synthesis of 2-Bromoporphobilinogen is a complex process that requires the use of enzymes and chromatography techniques.
Zukünftige Richtungen
For the study of 2-Bromoporphobilinogen include the development of new methods for synthesizing the compound, the study of its effects in different organisms, and the development of new drugs that target the heme biosynthesis pathway.
Synthesemethoden
The synthesis of 2-Bromoporphobilinogen involves the reaction between pyrrole-2-carboxylic acid and 4-bromo-5-aminolevulinic acid methyl ester. This reaction is catalyzed by the enzyme porphobilinogen synthase. The resulting product is 2-Bromoporphobilinogen, which can be purified through chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-Bromoporphobilinogen has various scientific research applications, including the study of heme biosynthesis, porphyrias, and lead poisoning. The compound is used as a substrate for the porphobilinogen deaminase enzyme, which is involved in the heme biosynthesis pathway. The measurement of porphobilinogen deaminase activity using 2-Bromoporphobilinogen can help diagnose porphyrias, which are a group of genetic disorders that affect heme metabolism. Additionally, 2-Bromoporphobilinogen can be used to study lead poisoning, as lead inhibits the activity of porphobilinogen deaminase.
Eigenschaften
CAS-Nummer |
115828-91-6 |
|---|---|
Produktname |
2-Bromoporphobilinogen |
Molekularformel |
C10H13BrN2O4 |
Molekulargewicht |
305.12 g/mol |
IUPAC-Name |
3-[5-(aminomethyl)-2-bromo-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C10H13BrN2O4/c11-10-5(1-2-8(14)15)6(3-9(16)17)7(4-12)13-10/h13H,1-4,12H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
KBACDURQNLFTOL-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br |
Kanonische SMILES |
C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br |
Andere CAS-Nummern |
115828-91-6 |
Synonyme |
2-bromoporphobilinogen alpha-bromoporphobilinogen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



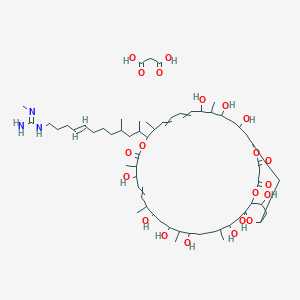
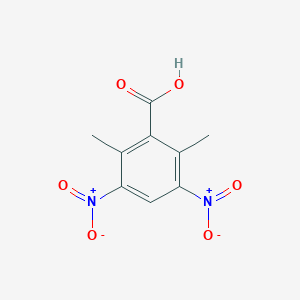
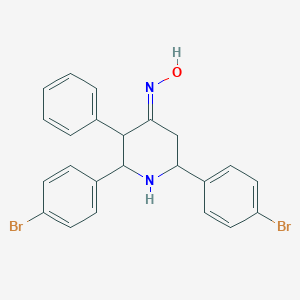
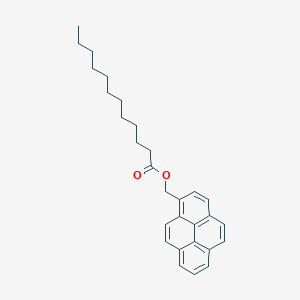
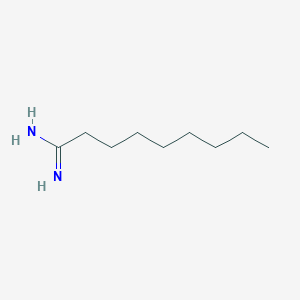
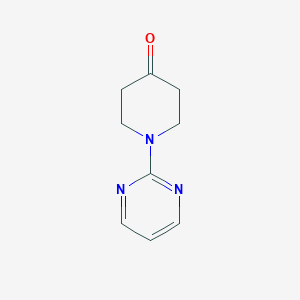
![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
